molecular formula C11H13FN2O2S B8630827 N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide

N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide

Cat. No.: B8630827
M. Wt: 256.30 g/mol
InChI Key: FSLUSCAOXAJGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C11H13FN2O2S and a molecular weight of 256.30 g/mol. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide typically involves the reaction of tert-butylamine with 5-cyano-2-fluorobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyano group in the compound can undergo reduction to form primary amines, while the sulfonamide group can be oxidized to form sulfonic acids.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of complex organic molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide is widely used in scientific research due to its versatility:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyano and fluoro groups can participate in various non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

    N-tert-butyl-5-cyano-2-chloro-benzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with molecular targets.

    N-tert-butyl-5-cyano-2-bromo-benzenesulfonamide: The presence of a bromine atom can lead to different chemical properties and applications compared to the fluorine-containing compound.

    N-tert-butyl-5-cyano-2-iodo-benzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C11H13FN2O2S

Molecular Weight

256.30 g/mol

IUPAC Name

N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide

InChI

InChI=1S/C11H13FN2O2S/c1-11(2,3)14-17(15,16)10-6-8(7-13)4-5-9(10)12/h4-6,14H,1-3H3

InChI Key

FSLUSCAOXAJGJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C#N)F

Origin of Product

United States

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